2-(4-oxo-1H-quinazolin-2-yl)acetamide
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Overview
Description
2-(4-oxo-1H-quinazolin-2-yl)acetamide is a quinazolinone derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The quinazolinone scaffold is a versatile structure that can be modified to enhance its pharmacological profile, making it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1H-quinazolin-2-yl)acetamide typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with acetic anhydride to form N-acetylanthranilic acid, which is then cyclized to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The scalability of the synthesis is crucial for its application in drug development and manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1H-quinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to
Properties
IUPAC Name |
2-(4-oxo-1H-quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGWEIMMQZUCMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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